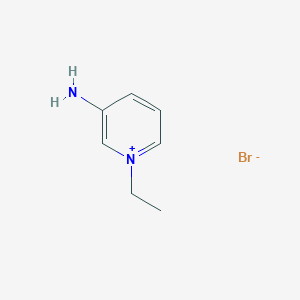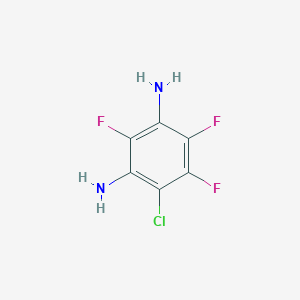
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine: is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and amine groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine typically involves the halogenation and amination of benzene derivatives. One common method includes the nitration of 4-chloro-2,5,6-trifluorobenzene followed by reduction to form the diamine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic amines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1-Bromo-3-chloro-2,4,5-trifluorobenzene
- 2,4,6-Trichloro-1,3,5-benzenetriamine
Comparison: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms along with amine groups. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
属性
CAS 编号 |
359786-37-1 |
|---|---|
分子式 |
C6H4ClF3N2 |
分子量 |
196.56 g/mol |
IUPAC 名称 |
4-chloro-2,5,6-trifluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-2(8)3(9)6(12)4(10)5(1)11/h11-12H2 |
InChI 键 |
LZVONOACSGBMIL-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)N)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)


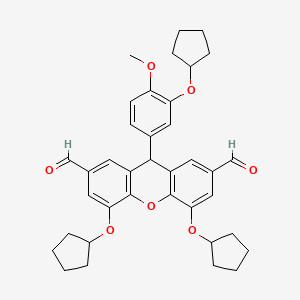

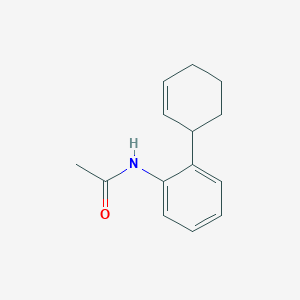

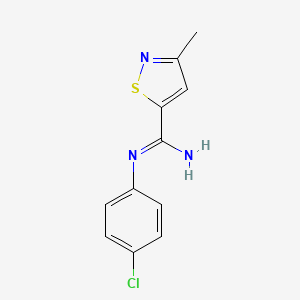
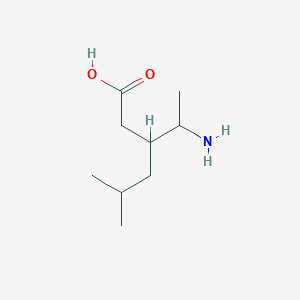
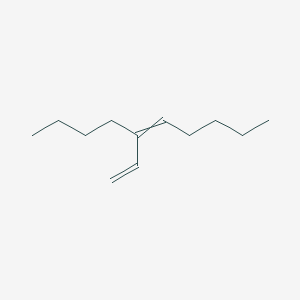
![1,1'-[(1S,2S)-Cyclohexane-1,2-diyl]dipyrrolidine](/img/structure/B14254077.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
